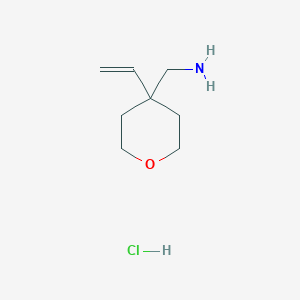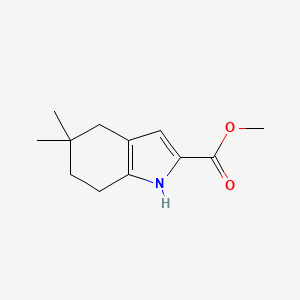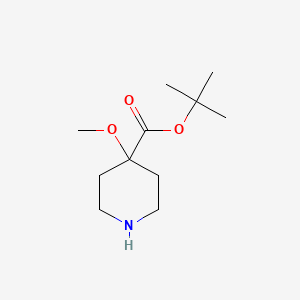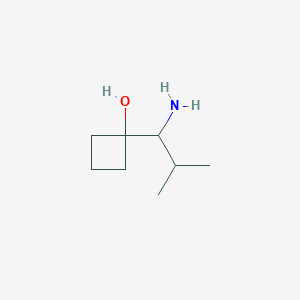
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxamide with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. These methods ensure high purity and consistent quality of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in the production of pharmaceuticals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxamide hydrochloride: A similar compound with a different functional group.
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride: A related compound with an additional hydrochloride group.
Uniqueness
3-(Dimethylamino)azetidine-3-carboxamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C6H14ClN3O |
|---|---|
Molekulargewicht |
179.65 g/mol |
IUPAC-Name |
3-(dimethylamino)azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-9(2)6(5(7)10)3-8-4-6;/h8H,3-4H2,1-2H3,(H2,7,10);1H |
InChI-Schlüssel |
CSGRWLVYSIHJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CNC1)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)


![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)




![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)

![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)

![5-(4-Fluorophenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B13577102.png)
